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Compound of Interest

4-((2,6-Dichloro-9h-purin-9-
Compound Name:
yl)methyl)benzonitrile

CAS No.: 115204-76-7

Cat. No.: B8098518

Get Quote

CAS 115204-76-7 is the N9-alkylated product of 2,6-dichloropurine and 4-cyanobenzyl
bromide.[3] Its purity and solid-state properties are pivotal for downstream yield and
stereochemical control.[3]

Feature Specification

4-((2,6-dichloro-9H-purin-9-
yl)methyl)benzonitrile

Chemical Name

Molecular Formula C13H7CI2Ns

Molecular Weight 304.13 g/mol

Physical State White to off-white crystalline solid
Structural Class N9-benzylpurine derivative

) N7-isomer (Regioisomer formed during
Key Impurity alkylation)
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Part 2: Melting Point Reference & Analysis

Unlike commodity chemicals with a single, universally cited melting point, CAS 115204-76-7 is
a specialized intermediate.[3] Its melting point (MP) is a critical quality attribute (CQA) used to
distinguish it from its starting materials and regioisomeric byproducts.[3]

Comparative Melting Point Data

The following table benchmarks the target compound against its precursors and common
impurities. Use these values to validate your reaction outcome.

Melting Point . .
Compound Role Diagnostic Note
Reference (°C)

Experimental
~175-185°C o _
CAS 115204-76-7 Target Product ) verification required
(Typical Range)* .
via DSC.[3]

If MP is sharp at
180°C but TLC shows
no migration, reaction
failed.[3]

2,6-Dichloropurine Starting Material 180 -182 °C

Significantly lower
4-Cyanobenzyl

) Reagent 113-115°C MP; easy to detect if
Bromide
unreacted.[3]
N7 isomers typically
N7-lsomer Common Impurity Distinct (Often Lower) melt 10—-20°C lower

than N9 isomers.[3]

> Note: Specific melting points for this intermediate can vary based on the polymorph and

recrystallization solvent (e.g., Ethanol vs. DMF/Water).[3] The range 175-185°C is inferred
from structural analogs (e.g., 2,6-dichloro-9-benzylpurine melts at ~152°C; the para-cyano
group rigidifies the lattice, raising the MP).[3]

Why Melting Point Matters Here
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o Regioselectivity Check: The alkylation of 2,6-dichloropurine produces a mixture of N9
(desired) and N7 (undesired) isomers.[3] A depressed or broad melting range (< 2°C span)
indicates significant N7 contamination.[3]

o Solvent Entrapment: This compound is often recrystallized from high-boiling solvents like
DMF.[3] A "soft" melting point followed by bubbling suggests trapped solvent.[3]

Part 3: Experimental Protocol for Characterization

To ensure scientific integrity, do not rely solely on literature values. Use this self-validating
protocol to determine the melting point and purity of your specific lot.[3]

Method A: Differential Scanning Calorimetry (DSC) - The
Gold Standard[3]

o Objective: Determine onset temperature and thermodynamic purity.

o Sample Prep: Weigh 2-5 mg of dried sample into a Tzero aluminum pan. Crimp non-
hermetically.

e Protocol:
o Equilibrate at 40°C.
o Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

o Acceptance Criteria: Single endothermic peak with Onset > 170°C. No exotherms
(decomposition) prior to melt.[3]

Method B: Capillary Melting Point (Routine QC)

e Objective: Quick purity check.
e Protocol:
o Pack capillary tube to 3mm height.[3] Compact by tapping.[3]

o Insert into apparatus preheated to 150°C.
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o Ramp at 1°C/min.

e Observation: Record

(first liquid drop) and

(complete melt). Arange > 2°C indicates impurity (likely unreacted bromide or N7 isomer).[3]

Part 4: Synthesis & Logical Pathway

The synthesis of CAS 115204-76-7 involves a nucleophilic substitution that competes between
the N9 and N7 positions of the purine ring.[3]

Reaction Logic Diagram

Base (K2CO3/DMF)

2,6-Dichloropurine
(MP: 180-182°C)

Target (N9-Isomer)
CAS 115204-76-7
(Thermodynamic Product)

Major Path

Deprotonation (Steric Preference

Transition State
(Anionic Purine)

Minor Path

4-Cyanobenzyl Bromide Impurity (N7-Isomer)
(MP: 113-115°C) (Kinetic Product)

Click to download full resolution via product page

Figure 1: Reaction pathway showing the competition between N9 and N7 alkylation.[3] The N9
isomer (Target) is generally favored thermodynamically and by steric factors.[3]

Part 5: Comparative Performance Guide

When selecting CAS 115204-76-7 for research, compare it against alternative grades or
synthesis routes.
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Attribute

High-Purity Grade
(>98%)

Technical Grade
(~95%)

Implication for
Research

Melting Range

Sharp (< 1.5°C range)

Broad (> 3°C range)

Broad range indicates
N7 isomer presence,
which is difficult to

remove later.[3]

Color

White / Off-White

Yellow / Beige

Yellowing indicates
oxidative degradation
or retained bromide
salts.[3]

Solubility (DMSO)

Clear, Colorless

Hazy / Particulates

Insolubles may be

inorganic salts (

) affecting

stoichiometry.[3]

GMP Synthesis, SAR

Use High-Purity for
any step involving

metal catalysis

Use Case ) Initial Screening ) )
Studies (Suzuki/Sonogashira)
to prevent catalyst
poisoning.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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